molecular formula C8H4N6OS B14489592 6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine CAS No. 65911-29-7

6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine

Cat. No.: B14489592
CAS No.: 65911-29-7
M. Wt: 232.22 g/mol
InChI Key: SDQSEOMTKOPFBQ-UHFFFAOYSA-N
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Description

6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine is a purine derivative characterized by a nitroso (-NO) group at the 6-position and a 1,3-thiazol-4-yl substituent at the 8-position. Purine derivatives are critical in medicinal chemistry due to their structural resemblance to endogenous nucleobases, enabling interactions with biological targets such as enzymes and receptors.

This compound’s unique substitution pattern distinguishes it from other purine analogs. For instance, the 8-thiazole substitution is rare compared to common modifications at the 2-, 6-, or 9-positions. Structural studies of such derivatives often employ crystallographic tools like SHELXL for refinement and ORTEP-III for visualization, as seen in analogous compounds .

Properties

CAS No.

65911-29-7

Molecular Formula

C8H4N6OS

Molecular Weight

232.22 g/mol

IUPAC Name

4-(6-nitroso-7H-purin-8-yl)-1,3-thiazole

InChI

InChI=1S/C8H4N6OS/c15-14-8-5-7(9-2-10-8)13-6(12-5)4-1-16-3-11-4/h1-3H,(H,9,10,12,13)

InChI Key

SDQSEOMTKOPFBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C2=NC3=C(N2)C(=NC=N3)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine typically involves the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and a haloketone.

    Nitrosation: The final step involves the nitrosation of the purine ring, which can be achieved using nitrous acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The thiazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 6-Nitro-8-(1,3-thiazol-4-yl)-7H-purine.

    Reduction: 6-Amino-8-(1,3-thiazol-4-yl)-7H-purine.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The thiazole ring can also participate in π-π stacking interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Purine Derivatives

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight Key Functional Features
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine 6-NO, 8-thiazol-4-yl Not Reported Redox activity, potential kinase inhibition
2-Amino-6-chloro-9-(cyclopentyl)-9H-purine (2c) 2-NH₂, 6-Cl, 9-cyclopentyl 267.73 g/mol Antiviral activity, alkylation at N9
2-Amino-6-chloro-7-(cyclopentyl)-7H-purine (3c) 2-NH₂, 6-Cl, 7-cyclopentyl 267.73 g/mol Isomeric analog with altered bioactivity
Tolvaptan Contains bis(2-methyl-1,3-thiazol-4-yl)urea 448.94 g/mol Vasopressin receptor antagonist
  • Positional Isomerism : Compounds 2c and 3c (from ) demonstrate how substitution at the 7- vs. 9-position affects biological activity. Similarly, the 8-thiazole group in the target compound may confer distinct target selectivity compared to 9-substituted purines.
  • Thiazole Motif : Tolvaptan’s thiazole rings enhance binding to hydrophobic pockets in receptors . The 8-thiazol-4-yl group in the target compound could mimic this behavior, though its smaller size may limit potency.

Comparative Analysis of Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Stability
This compound ~1.2 (estimated) Low (aqueous) Sensitive to light/oxidation
2c 2.5 Moderate (DMSO) Stable under inert conditions
3c 2.5 Moderate (DMSO) Similar to 2c
Tolvaptan 3.8 0.03 (water) Photostable
  • Nitroso Group Impact: The nitroso group in the target compound likely reduces solubility compared to chloro or amino substituents in 2c/3c. It also introduces instability, requiring storage in dark, oxygen-free environments.
  • Thiazole Contribution : Tolvaptan’s low aqueous solubility contrasts with the target compound’s predicted profile, highlighting how thiazole positioning and additional functional groups modulate properties .

Crystallographic and Conformational Studies

Structural elucidation of similar purines (e.g., 2c/3c) relies on SHELX programs for refinement and ORTEP-III for visualization . The nitroso and thiazole groups in the target compound likely induce unique torsional angles, affecting molecular packing and crystal lattice stability.

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